2-Chloro-5-(propan-2-yl)pyridin-3-amine
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Overview
Description
2-Chloro-5-(propan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(propan-2-yl)pyridin-3-amine typically involves the chlorination of 5-(propan-2-yl)pyridin-3-amine. One common method is the reaction of 5-(propan-2-yl)pyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-(propan-2-yl)pyridin-3-amine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Scientific Research Applications
2-Chloro-5-(propan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(propan-2-yl)pyridine
- 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
- 3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
Uniqueness
2-Chloro-5-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and isopropyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-chloro-5-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)6-3-7(10)8(9)11-4-6/h3-5H,10H2,1-2H3 |
InChI Key |
VUISZXHXUHUWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)Cl)N |
Origin of Product |
United States |
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